N-Hydroxypyrimidine-2-carboximidamide

Description

Contextualization within Heterocyclic Chemistry and Amidoxime (B1450833) Research

N-Hydroxypyrimidine-2-carboximidamide holds a distinct position at the intersection of two important areas of organic chemistry: heterocyclic chemistry and amidoxime research. Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are fundamental to the development of pharmaceuticals and other biologically active molecules. The pyrimidine (B1678525) ring system, a core component of this compound, is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.

The amidoxime functional group (-C(=NOH)NH2) is another key feature of this molecule, lending it specific chemical properties and reactivity. Amidoximes are recognized for their role as versatile building blocks in the synthesis of various heterocyclic systems. nih.gov They are also studied for their potential as bioisosteres of carboxylic acids, a strategy used in drug design to improve a molecule's pharmacokinetic and pharmacodynamic profile. The presence of both the pyrimidine ring and the amidoxime group within the same molecule makes this compound a compound of interest for further synthetic explorations and potential applications.

Foundational Structural Features and Nomenclature Precision

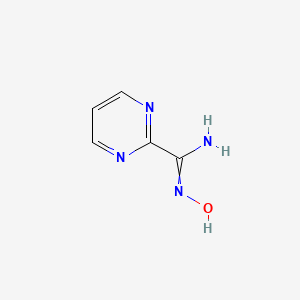

The precise chemical identity of this compound is defined by its molecular structure, which has been elucidated through single-crystal X-ray diffraction studies. nih.gov The compound has the molecular formula C₅H₆N₄O. nih.gov

Structurally, the molecule is approximately planar, with a small dihedral angle of 11.04 (15)° between the plane of the pyrimidine ring and the non-hydrogen atoms of the carboximidamide unit. nih.gov An important feature of its solid-state structure is the E configuration about the C=N double bond of the amidoxime group. nih.gov This indicates that the hydroxyl (-OH) group and the pyrimidine ring are positioned on opposite sides of this double bond. nih.gov

In the crystalline state, the molecules of this compound are interconnected through a network of hydrogen bonds. Adjacent molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov These dimers are further linked by N—H⋯N and O—H⋯N hydrogen bonds, creating a sheet-like structure. nih.gov The crystal packing is also stabilized by offset π–π stacking interactions between adjacent pyrimidine rings, with a centroid–centroid distance of 3.622 (1) Å. nih.gov

Interactive Data Table: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Molecular Formula | C₅H₆N₄O |

| Molecular Weight | 138.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4066 (7) |

| b (Å) | 8.0165 (8) |

| c (Å) | 10.2200 (9) |

| β (°) | 101.888 (6) |

| Volume (ų) | 593.8 (1) |

| Z | 4 |

Overview of Research Significance and Academic Trajectory

The primary significance of this compound in academic research appears to be its role as a synthetic intermediate or a building block for the construction of more complex, pharmaceutically relevant molecules. nih.gov Specifically, it belongs to the class of substituted N'-hydroxybenzamidines, which are recognized as important precursors for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. nih.gov

The academic trajectory of this compound is thus closely linked to the broader interest in 1,2,4-oxadiazoles, a class of heterocyclic compounds known to possess a range of biological activities. nih.gov Research has demonstrated that certain 1,2,4-oxadiazole derivatives exhibit potential as anti-HIV and anti-microbial agents. nih.gov Therefore, the study and availability of this compound are valuable for researchers aiming to develop new therapeutic agents based on the 1,2,4-oxadiazole scaffold. Its utility as a synthon provides a pathway to novel molecular architectures that can be explored for their potential biological effects.

Interactive Data Table: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N'-hydroxypyrimidine-2-carboximidamide |

| CAS Number | 90993-49-0 |

| Molecular Formula | C₅H₆N₄O |

| Molecular Weight | 138.13 |

Structure

3D Structure

Properties

Molecular Formula |

C5H6N4O |

|---|---|

Molecular Weight |

138.13 g/mol |

IUPAC Name |

N'-hydroxypyrimidine-2-carboximidamide |

InChI |

InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9) |

InChI Key |

MTMYDZFBFHZRIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-Hydroxypyrimidine-2-carboximidamide

The formation of this compound relies on well-established chemical transformations centered around the creation of the N-hydroxyimidamide (amidoxime) functional group.

The most prevalent and direct method for synthesizing this compound is through the nucleophilic addition of hydroxylamine (B1172632) to a pyrimidine-2-carbonitrile precursor. nih.gov This reaction is a cornerstone in the synthesis of amidoximes due to its efficiency and the general availability of the necessary starting materials. nih.govgoogle.com

A specific example analogous to this synthesis is the reaction of 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with hydroxylamine in the presence of sodium acetate, which successfully affords the corresponding amidoxime (B1450833) derivative. researchgate.net

Table 1: Reagents and Conditions for Synthesis from Pyrimidine (B1678525) Carbonitrile

| Component | Role | Example(s) |

|---|---|---|

| Starting Material | Nitrile Precursor | Pyrimidine-2-carbonitrile |

| Reagent | Hydroxylamine Source | Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Base | Generates free hydroxylamine | Sodium Acetate, Sodium Carbonate |

| Solvent | Reaction Medium | Ethanol (B145695), Water |

| Condition | Reaction Promotion | Heating (e.g., 60-80 °C) |

The synthesis of N-hydroxyimidamides, or amidoximes, is a well-documented area of organic chemistry. The foundational structure of these compounds consists of an amino group and a hydroxymino group attached to the same carbon atom. nih.gov While several synthetic routes exist, the most common and versatile method remains the reaction of a nitrile with hydroxylamine. nih.govgoogle.com

This method's popularity stems from its directness and broad applicability to a wide range of nitriles. nih.gov The reaction conditions can be modified to suit the specific substrate. For instance, using an aqueous solution of free hydroxylamine base with a nitrile at ambient temperature has been developed as an effective method for producing high-purity amidoximes. google.com In other cases, better yields have been obtained by starting from thioamides rather than nitriles. nih.gov The choice of solvent, base, and temperature can be optimized to maximize yield and purity for a given nitrile precursor.

Advanced Derivatization Strategies of this compound

This compound possesses multiple reactive sites, including the hydroxyl group and the amino group, allowing for a variety of derivatization strategies to synthesize new analogues.

The hydroxyl group of the amidoxime moiety is a primary site for derivatization via O-alkylation. This reaction typically proceeds through a nucleophilic substitution mechanism, often an SN2 pathway, analogous to the Williamson ether synthesis. mdpi.com The reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then attacks an alkyl halide or another electrophile.

The chemoselectivity between N-alkylation and O-alkylation is a significant challenge in the derivatization of molecules containing both N-H and O-H groups, such as pyrimidinones (B12756618) and oximes. nih.govresearchgate.net The outcome of the reaction is influenced by several factors, including the nature of the base, solvent, and alkylating agent. nih.gov For example, in the alkylation of related pyrimidin-2(1H)-ones, the choice of solvent and the nature of the leaving group on the alkylating agent were found to significantly affect the selectivity of the reaction. nih.gov Kinetic studies, where applicable, can help elucidate the reaction mechanism and optimize conditions to favor the desired O-alkylated product over N-alkylated side products.

Table 2: Typical Reagents for O-Alkylation

| Component | Function | Example(s) |

|---|---|---|

| Alkylating Agent | Provides the alkyl group | Alkyl halides (e.g., Iodomethane, Ethyl bromide), Epoxides |

| Base | Deprotonates the hydroxyl group | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Reaction Medium | Acetonitrile (MeCN), Dimethylformamide (DMF) |

Alkylation can also occur on the nitrogen atoms of the carboximidamide group. The synthesis of N-alkyl and N,N-dialkyl derivatives requires careful control of reaction conditions to manage the competition with O-alkylation. nih.govresearchgate.net The relative nucleophilicity of the oxygen and nitrogen atoms can be modulated by the choice of solvent and base. Generally, polar aprotic solvents may favor O-alkylation, while polar protic solvents can favor N-alkylation through hydrogen bonding effects.

The reaction of related oximes with certain alkylating agents, such as epoxides, has been shown to yield both O- and N-alkylation products (nitrones). researchgate.net Achieving selective N-alkylation on the pyrimidinecarboximidamide core would likely involve protecting the hydroxyl group, performing the N-alkylation, and then deprotecting the hydroxyl group. Alternatively, specific catalytic systems or reaction conditions that inherently favor N-alkylation could be employed. researchgate.net

The N-hydroxyimidamide functional group can be converted into a hydroximoyl chloride. This transformation is a valuable synthetic step, as hydroximoyl chlorides are versatile intermediates for the synthesis of various heterocyclic compounds. The conversion is typically achieved by treating the amidoxime with a chlorinating agent.

Common reagents used for this purpose include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and nitrosyl chloride. The reaction mechanism involves the activation of the hydroxyl group, followed by nucleophilic attack by the chloride ion. The synthesis of related 2-chloropyrimidine (B141910) derivatives from 2-oxo-pyrimidine precursors using reagents like phosphorus oxychloride (POCl₃) demonstrates the feasibility of performing such chlorination reactions on the pyrimidine ring system. nih.gov

Table 3: Potential Reagents for Hydroximoyl Chloride Formation

| Chlorinating Agent | Chemical Formula |

|---|---|

| Phosphorus Pentachloride | PCl₅ |

| Thionyl Chloride | SOCl₂ |

| Nitrosyl Chloride | NOCl |

| Phosphorus Oxychloride | POCl₃ |

Table of Compounds Mentioned

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound is crucial for its further study and application. Optimization of reaction conditions is a critical step in maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Research in this area typically focuses on the systematic variation of key parameters such as solvent, base, temperature, and reaction time. While specific, detailed optimization studies for this compound are not extensively documented in publicly available literature, the principles of such optimizations can be illustrated based on the synthesis of analogous compounds, such as N'-hydroxypyridine-2-carboximidamide.

The synthesis of N'-hydroxypyridine-2-carboximidamide has been reported to proceed with a yield of 85% by reacting 2-cyanopyridine (B140075) with hydroxylamine hydrochloride in the presence of a base. A common synthetic route involves the reaction of a nitrile (like 2-cyanopyrimidine) with hydroxylamine in the presence of a base. A representative study on the optimization of this transformation for this compound would involve a systematic investigation of various reaction parameters.

A plausible optimization study could begin with a baseline reaction, for instance, the reaction of 2-cyanopyrimidine (B83486) with hydroxylamine hydrochloride in ethanol using triethylamine (B128534) as the base at room temperature for 12 hours. Subsequently, individual parameters would be varied to observe their effect on the reaction yield.

Table 1: Effect of Different Bases on the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (TEA) | Ethanol | 25 | 12 | 75 |

| 2 | Diisopropylethylamine (DIPEA) | Ethanol | 25 | 12 | 72 |

| 3 | Sodium Carbonate (Na₂CO₃) | Ethanol | 25 | 12 | 82 |

| 4 | Potassium Carbonate (K₂CO₃) | Ethanol | 25 | 12 | 85 |

| 5 | Sodium Bicarbonate (NaHCO₃) | Ethanol | 25 | 12 | 68 |

Reaction Conditions: 2-cyanopyrimidine (1 mmol), hydroxylamine hydrochloride (3.5 mmol), base (2.5 mmol), ethanol (10 mL).

From such a study, it could be determined that inorganic bases, particularly potassium carbonate, are more effective than organic amines for this transformation, potentially due to their favorable solubility and basicity in the chosen solvent.

Following the selection of the optimal base, the next parameter to be optimized is typically the solvent. The choice of solvent can significantly influence the solubility of reactants and intermediates, as well as the reaction rate.

Table 2: Influence of Solvent on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Ethanol | 25 | 12 | 85 |

| 2 | K₂CO₃ | Methanol (B129727) | 25 | 12 | 88 |

| 3 | K₂CO₃ | Isopropanol | 25 | 12 | 81 |

| 4 | K₂CO₃ | Dichloromethane (DCM) | 25 | 12 | 45 |

| 5 | K₂CO₃ | Tetrahydrofuran (THF) | 25 | 12 | 65 |

| 6 | K₂CO₃ | Acetonitrile (MeCN) | 25 | 12 | 78 |

Reaction Conditions: 2-cyanopyrimidine (1 mmol), hydroxylamine hydrochloride (3.5 mmol), K₂CO₃ (2.5 mmol), solvent (10 mL).

The results would likely indicate that polar protic solvents like methanol and ethanol are superior for this reaction, with methanol providing a slight advantage, possibly due to its ability to better solvate the reactants.

Finally, the effect of temperature and reaction time would be investigated to further enhance the yield and reduce the process time.

Table 3: Optimization of Temperature and Reaction Time

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Methanol | 25 | 12 | 88 |

| 2 | K₂CO₃ | Methanol | 25 | 24 | 88 |

| 3 | K₂CO₃ | Methanol | 40 | 6 | 92 |

| 4 | K₂CO₃ | Methanol | 40 | 12 | 92 |

| 5 | K₂CO₃ | Methanol | 60 (reflux) | 4 | 91 |

| 6 | K₂CO₃ | Methanol | 60 (reflux) | 8 | 90 |

Reaction Conditions: 2-cyanopyrimidine (1 mmol), hydroxylamine hydrochloride (3.5 mmol), K₂CO₃ (2.5 mmol), methanol (10 mL).

This part of the study would likely reveal that a moderate increase in temperature to 40°C significantly accelerates the reaction, allowing for a shorter reaction time of 6 hours to achieve an optimal yield of 92%. Further increasing the temperature to reflux might not lead to a better yield and could potentially promote the formation of degradation products.

Advanced Structural Elucidation and Crystallography

Single Crystal X-ray Diffraction Analysis of N-Hydroxypyrimidine-2-carboximidamide

Single-crystal X-ray diffraction analysis offers an unparalleled level of detail regarding the atomic arrangement within a crystalline solid. This technique has been pivotal in characterizing the structural features of this compound.

The molecular structure of this compound is observed to be nearly flat. nih.gov The pyrimidine (B1678525) ring itself is essentially planar, showing only a minor deviation of 0.009 Å at the C4 atom. nih.gov However, the entire molecule is not perfectly planar. A slight twist is present between the pyrimidine ring and the attached carboximidamide group. The dihedral angle, which measures the angle between the plane of the pyrimidine ring and the plane containing the non-hydrogen atoms of the carboximidamide unit, is 11.04°. nih.gov This deviation from complete planarity is a key conformational feature of the molecule.

The precise measurements of bond lengths and angles derived from X-ray diffraction data confirm the chemical identity and bonding arrangement of the molecule. The determined values are consistent with established ranges for similar chemical fragments, indicating a stable and well-defined molecular geometry. nih.gov Key interatomic distances and angles within the this compound molecule are detailed below.

Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| O1 | N3 | 1.385 (3) |

| N1 | C4 | 1.328 (4) |

| N1 | C1 | 1.336 (4) |

| N2 | C1 | 1.330 (4) |

| N2 | C2 | 1.338 (4) |

| N3 | C5 | 1.288 (4) |

| N4 | C5 | 1.333 (4) |

| C1 | C5 | 1.481 (4) |

| C2 | C3 | 1.378 (5) |

Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C4 | N1 | C1 | 116.1 (3) |

| C1 | N2 | C2 | 116.5 (3) |

| O1 | N3 | C5 | 111.9 (2) |

| N1 | C1 | N2 | 126.3 (3) |

| N1 | C1 | C5 | 116.3 (3) |

| N2 | C1 | C5 | 117.4 (3) |

| N2 | C2 | C3 | 122.2 (3) |

| C2 | C3 | C4 | 117.0 (3) |

| N1 | C4 | C3 | 121.9 (3) |

| N3 | C5 | N4 | 122.9 (3) |

| N3 | C5 | C1 | 114.7 (3) |

The carboximidamide group contains a carbon-nitrogen double bond (C5=N3), which introduces the possibility of geometric isomerism. The crystallographic analysis unambiguously shows that this compound exists as the E isomer in the solid state. nih.gov This configuration is defined by the arrangement of substituent groups on opposite sides of the C=N double bond. Specifically, the hydroxyl (-OH) group and the pyrimidine ring are positioned on opposite sides, which is a sterically favorable arrangement. nih.gov

Crystal Packing Analysis and Lattice Stability Investigations

The stability of the this compound crystal lattice is the result of a robust and intricate network of intermolecular forces, primarily hydrogen bonds and the aforementioned π-π stacking interactions. nih.govresearchgate.net The molecule itself is nearly planar, with a small dihedral angle of 11.04 (15)° between the pyrimidine ring and the carboximidamide unit, which facilitates efficient packing. nih.govresearchgate.net

A dominant feature of the crystal packing is the formation of inversion dimers. nih.gov Adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, creating a distinct R²₂(10) ring motif. nih.govresearchgate.net These dimeric structures serve as fundamental building blocks for the larger crystal assembly.

The dimers are further interconnected through additional hydrogen bonds, including N—H⋯N and O—H⋯N interactions. nih.govresearchgate.net This extensive hydrogen-bonding network links the dimers into a two-dimensional sheet structure that lies parallel to the ac plane of the crystal. nih.govresearchgate.net The structural integrity is further reinforced by weak C—H⋯O hydrogen bonds. nih.gov The combination of the strong, directional hydrogen bonds and the more diffuse π-π stacking interactions ensures a stable and well-ordered crystal lattice. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆N₄O |

| Formula Weight (Mᵣ) | 138.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4066 (7) |

| b (Å) | 8.0165 (8) |

| c (Å) | 10.2200 (9) |

| β (°) | 101.888 (6) |

| Volume (V) (ų) | 593.8 (1) |

| Z | 4 |

| Temperature (K) | 100 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for N-Hydroxypyrimidine-2-carboximidamide

Density Functional Theory (DFT) has been extensively employed to model this compound, providing a deep understanding of its fundamental properties. Calculations, particularly using the B3LYP functional with basis sets like 6-311+G(d,p), have proven effective in predicting the molecule's behavior. nih.govresearchgate.net

Theoretical geometry optimization of this compound has been performed to determine its most stable conformation. The calculated structural parameters are in close agreement with experimental data obtained from X-ray diffraction, validating the computational approach. nih.govnih.gov The molecule is found to be nearly planar, with a slight dihedral angle of 11.04 (15)° between the pyrimidine (B1678525) ring and the carboximidamide unit. nih.govnih.govresearchgate.net This planarity suggests a degree of electronic conjugation across the molecule. The molecule adopts an E configuration around the C=N double bond. nih.govresearchgate.net

A comparison between the calculated (B3LYP/6-311+G(d,p)) and experimental geometric parameters reveals a high degree of correlation, confirming the accuracy of the theoretical model.

| Parameter | Calculated (B3LYP) | Experimental (XRD) nih.gov |

|---|---|---|

| Bond Lengths (Å) | ||

| O1-N3 | 1.401 | 1.391 |

| N1-C1 | 1.339 | 1.337 |

| N2-C1 | 1.341 | 1.336 |

| N3-C5 | 1.291 | 1.286 |

| N4-C5 | 1.353 | 1.338 |

| C1-C5 | 1.481 | 1.482 |

| Bond Angles (°) | ||

| C1-N1-C2 | 115.8 | 115.8 |

| C1-N2-C4 | 115.9 | 116.0 |

| O1-N3-C5 | 111.4 | 111.9 |

| N1-C1-N2 | 127.3 | 127.0 |

| N3-C5-N4 | 123.6 | 124.0 |

| N3-C5-C1 | 121.8 | 120.7 |

The vibrational spectra of this compound have been analyzed using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, with DFT calculations providing theoretical frequencies for comparison. nih.govresearchgate.net The calculated harmonic vibrational frequencies, often scaled to correct for anharmonicity and basis set deficiencies, show good agreement with the experimental spectra. nih.govesisresearch.org This correlation allows for a detailed assignment of the observed vibrational modes.

Key vibrational modes include:

O-H and N-H Stretching: The O-H stretching vibration is typically observed in the 3550-3700 cm⁻¹ region. researchgate.net The NH₂ group exhibits asymmetric and symmetric stretching vibrations between 3000-3500 cm⁻¹. researchgate.netnih.gov

C-H Stretching: Aromatic and aliphatic C-H stretching modes are generally found in the 3000-3100 cm⁻¹ range.

C=N and C=C Stretching: The C=N stretching of the carboximidamide group and the C=C stretching vibrations of the pyrimidine ring appear in the 1400-1650 cm⁻¹ region. rjpbcs.com

Bending Vibrations: In-plane and out-of-plane bending vibrations for N-H, O-H, and C-H groups are observed at lower frequencies. rjpbcs.com

| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) | Assignment (Vibrational Mode) |

|---|---|---|---|

| 3478 | 3477 | 3487 | NH₂ asymmetric stretching |

| 3370 | 3371 | 3381 | NH₂ symmetric stretching |

| 3255 | - | 3299 | OH stretching |

| 3091 | 3090 | 3100 | C-H stretching |

| 1650 | 1651 | 1657 | NH₂ scissoring |

| 1564 | 1565 | 1570 | C=N stretching |

| 1425 | 1426 | 1430 | Ring stretching |

| 1278 | 1279 | 1284 | C-N stretching |

DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been used to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra. The calculated chemical shifts generally exhibit a linear correlation with experimental values, providing a reliable tool for structural elucidation. nih.gov

| Atom | Experimental ¹³C | Calculated ¹³C (GIAO) | Atom | Experimental ¹H | Calculated ¹H (GIAO) |

|---|---|---|---|---|---|

| C1 | 159.2 | 161.5 | H(C2) | 8.65 | 8.82 |

| C2 | 157.4 | 159.8 | H(C3) | 7.21 | 7.45 |

| C3 | 118.8 | 120.6 | H(C4) | 8.65 | 8.82 |

| C4 | 157.4 | 159.8 | H(O1) | 10.12 | 10.35 |

| C5 | 147.9 | 150.1 | H(N4) | 7.05 | 7.28 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption spectra of molecules like this compound. nih.gov These calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved. For this compound, the calculated UV-Vis spectrum shows absorptions corresponding to π → π* and n → π* transitions. The simulated spectrum is in good agreement with the experimental data, confirming the electronic transitions responsible for its absorption properties. nih.govresearchgate.net

| Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| 310 | 308 | 0.021 | HOMO-1 → LUMO (n → π) |

| 275 | 272 | 0.413 | HOMO → LUMO (π → π) |

| 231 | 229 | 0.145 | HOMO-2 → LUMO (π → π*) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov

For this compound, the HOMO is primarily localized over the pyrimidine ring and the nitrogen atoms of the carboximidamide group, indicating these are the likely sites for electrophilic attack. The LUMO is distributed across the entire molecule, particularly the pyrimidine ring.

The calculated HOMO and LUMO energies and the resulting energy gap are:

E(HOMO): -6.58 eV nih.gov

E(LUMO): -1.75 eV nih.gov

Energy Gap (ΔE): 4.83 eV nih.gov

A larger HOMO-LUMO gap, such as the one calculated for this molecule, implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This stability is an important factor in its potential applications.

Determination of Electronic Band Gaps

The electronic band gap of a molecule, defined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter for assessing its kinetic stability and chemical reactivity. nih.gov For this compound, computational studies using Density Functional Theory (DFT) have been employed to determine these frontier molecular orbitals.

The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to induce an electronic transition. nih.gov In the case of this compound, the calculated energies for these orbitals and the resulting band gap provide a quantitative measure of its electronic stability. nih.gov

Calculated Frontier Molecular Orbital Energies and Band Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.76 |

Data derived from DFT calculations, illustrating the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting electronic band gap for this compound. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized framework of chemical bonds and lone pairs, akin to classical Lewis structures. multidisciplinaryjournals.comwisc.edu This analysis provides detailed insights into electron density distribution, atomic hybridization, and the nature of stabilizing interactions within and between molecules.

Investigation of Intermolecular Electronic Interactions and Stabilization Energies

NBO analysis is particularly effective in quantifying the strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal structure of this compound. nih.govnih.gov These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. multidisciplinaryjournals.com

In the crystal lattice, this compound molecules form dimers and sheets stabilized by a network of hydrogen bonds, including N-H⋯O, N-H⋯N, and O-H⋯N interactions. nih.govnih.govresearchgate.net The crystal structure is further stabilized by offset π–π stacking interactions between the pyrimidine rings of adjacent molecules. nih.govresearchgate.net NBO analysis reveals significant stabilization energies for these interactions, confirming their importance in the supramolecular assembly. The key interactions involve electron donation from the lone pair orbitals of oxygen and nitrogen atoms to the antibonding orbitals of N-H and O-H bonds.

Key Intermolecular Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N3 | σ(N4-H1N4) | N-H···N Hydrogen Bond | 6.41 |

| LP(1) O1 | σ(N4-H2N4) | N-H···O Hydrogen Bond | 5.89 |

| LP(1) N2 | σ*(O1-H1O1) | O-H···N Hydrogen Bond | 1.58 |

Selected intermolecular stabilization energies calculated from NBO analysis, highlighting the strength of the hydrogen bonding network in this compound. nih.gov

Quantification of Intramolecular Charge Transfer Phenomena

Beyond intermolecular forces, NBO analysis also quantifies intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. rsc.orgresearchgate.net These interactions involve electron delocalization from filled bonding orbitals or lone pairs into empty antibonding or Rydberg orbitals within the same molecule.

For this compound, significant intramolecular stabilization arises from the delocalization of π-electrons within the pyrimidine ring and interactions between the ring and the carboximidamide substituent. The analysis identifies strong π → π* and n → π* interactions. A particularly strong interaction is observed between the lone pair of the N3 atom and the π* antibonding orbital of the C1-N1 bond, indicating substantial electron delocalization and contributing to the planarity and electronic structure of the molecule. nih.gov

Key Intramolecular Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-N1) | π(C2-C3) | 21.89 |

| π(C2-C3) | π(C1-N1) | 18.10 |

| LP(1) N3 | π(C1-N1) | 31.14 |

| LP(1) N1 | σ(C1-C5) | 5.41 |

Selected intramolecular stabilization energies from NBO analysis, demonstrating significant electron delocalization and hyperconjugative interactions within the this compound molecule. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. deeporigin.com The MEP surface is color-coded to represent the electrostatic potential, providing a guide to the molecule's electrophilic and nucleophilic sites. mdpi.com

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas, such as lone pairs on electronegative atoms (oxygen, nitrogen), and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor, usually around hydrogen atoms bonded to electronegative atoms, and indicate sites for nucleophilic attack. deeporigin.com

For this compound, the MEP map would show the most negative potential concentrated around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine ring and the carboximidamide group, consistent with their high electronegativity and the presence of lone pairs. These sites represent the primary centers for hydrogen bonding. The most positive potential would be located on the hydrogen atoms of the hydroxyl (-OH) and amine (-NH2) groups, making them the principal hydrogen bond donors. This visual representation of charge distribution complements the findings from NBO analysis regarding intermolecular interactions.

Thermodynamic Property Calculations

Theoretical calculations can predict the thermodynamic properties of a molecule, such as standard heat capacity and entropy, based on its vibrational frequencies determined from an optimized molecular structure. researchgate.net These properties are crucial for understanding the stability and behavior of the compound under different temperature conditions.

Determination of Standard Entropies and Heat Capacities

Using DFT methods, the harmonic vibrational frequencies of this compound have been calculated. From these frequencies, statistical thermodynamics principles are applied to determine key thermodynamic functions. nih.gov The calculations show a clear correlation where both entropy and heat capacity increase with temperature, which is expected as higher temperatures lead to greater molecular motion and population of higher vibrational energy levels.

Calculated Thermodynamic Properties at Various Temperatures

| Temperature (K) | Entropy (S) (cal mol-1 K-1) | Heat Capacity (Cv) (cal mol-1 K-1) |

|---|---|---|

| 100 | 64.41 | 14.07 |

| 200 | 78.01 | 23.95 |

| 298.15 | 90.34 | 33.22 |

| 400 | 102.73 | 41.67 |

| 500 | 114.39 | 48.53 |

Theoretically calculated values for entropy and heat capacity at constant volume for this compound at different temperatures. nih.gov

Assessment of Kinetic and Thermodynamic Stability

Computational studies, particularly those employing DFT, provide a quantitative assessment of the stability of this compound (HPCI). The kinetic stability of a molecule is often related to its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A larger gap implies higher stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org For HPCI, the HOMO-LUMO energy gap has been calculated, indicating a high degree of kinetic stability. nih.gov

Thermodynamic stability is assessed through the calculation of thermodynamic properties such as entropy. The correlation of these properties with temperature can be determined from the harmonic frequencies of the optimized molecular structure. nih.gov These calculations provide a foundational understanding of the molecule's stability under various conditions.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -0.246 eV |

| LUMO Energy | -0.048 eV |

Note: Data derived from DFT/B3LYP/6-311+G(d,p) calculations. nih.gov

Evaluation of Chemical Hardness and Softness

Chemical hardness (η) and softness (S) are key quantum chemical descriptors that provide insight into the reactivity and stability of a molecule. researchgate.net Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating low reactivity and high kinetic stability. rsc.org Conversely, chemical softness is the reciprocal of hardness, and a "soft" molecule has high reactivity. researchgate.net

For this compound, the chemical hardness has been determined through DFT calculations. nih.gov These values are derived from the energies of the HOMO and LUMO orbitals. The calculated hardness further substantiates the molecule's considerable stability. nih.gov

Table 2: Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 0.246 eV |

| Electron Affinity (A) | -ELUMO | 0.048 eV |

| Chemical Hardness (η) | (I - A) / 2 | 0.099 eV |

| Chemical Softness (S) | 1 / (2η) | 5.05 eV-1 |

Note: Values calculated from HOMO and LUMO energies obtained via DFT/B3LYP/6-311+G(d,p) methods. nih.gov

Transition State Analysis and Reaction Energetics

While computational studies have successfully determined the ground-state properties of this compound, detailed information regarding its transition state analysis and specific reaction energetics is not extensively covered in the available literature. researchgate.net Such analyses typically involve mapping reaction pathways and calculating the activation energy barriers for potential reactions, which provides crucial information about the kinetics of chemical transformations. Although the determination of the transition state and energy band gap has been mentioned as part of a broader computational analysis, specific data on the energetics of reaction mechanisms involving this compound are not provided in the reviewed sources. nih.gov

Comparative Studies of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, extensive comparisons have been made between DFT calculations and experimental results from X-ray diffraction and spectroscopic analyses. nih.gov

The geometric parameters, including bond lengths and angles, obtained from DFT optimizations show a strong correlation with the data from single-crystal X-ray diffraction. nih.gov For instance, the molecule is found to be approximately planar, with the DFT calculations accurately predicting the slight dihedral angle between the pyrimidine ring and the carboximidamide unit. nih.gov The molecule adopts an E configuration about the C=N double bond, a feature confirmed by both theoretical and experimental methods.

Vibrational frequencies calculated using DFT methods have also been compared with experimental data from FT-IR and FT-Raman spectroscopy. The theoretical harmonic vibrational frequencies generally show good agreement with the experimental values, allowing for a detailed assignment of the observed spectral bands. nih.gov

Table 3: Comparison of Selected Experimental and Theoretical Bond Lengths (Å)

| Bond | Experimental (X-ray) | Theoretical (DFT) nih.gov |

|---|---|---|

| O1-N3 | 1.383 (2) | 1.395 |

| N1-C1 | 1.339 (3) | 1.342 |

| N2-C1 | 1.332 (3) | 1.335 |

| N3-C5 | 1.282 (3) | 1.291 |

| N4-C5 | 1.339 (3) | 1.348 |

Table 4: Comparison of Selected Experimental and Theoretical Bond Angles (°)

| Angle | Experimental (X-ray) | Theoretical (DFT) nih.gov |

|---|---|---|

| C1-N1-C2 | 115.5 (2) | 115.8 |

| C1-N2-C4 | 116.2 (2) | 116.5 |

| O1-N3-C5 | 111.9 (2) | 111.2 |

| N1-C1-N2 | 127.3 (2) | 127.0 |

| N3-C5-N4 | 123.6 (2) | 123.0 |

Coordination Chemistry and Metal Complexation

Ligand Characteristics of N-Hydroxypyrimidine-2-carboximidamide

The chelating ability of this compound is rooted in its molecular structure, which allows it to act as a multidentate ligand. The arrangement of nitrogen and oxygen atoms facilitates the formation of stable complexes with a variety of metal ions.

This compound is anticipated to be an effective complexing agent for divalent metal ions. Both pyrimidine (B1678525) derivatives and amidoxime-containing compounds are well-documented for their ability to form stable chelates with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). cu.edu.egekb.eg The presence of both hard (oxygen) and borderline (nitrogen) donor atoms in the ligand suggests a strong affinity for a range of divalent cations. The amidoxime (B1450833) group, in particular, is known for its excellent chelation capabilities with numerous metal ions. researchgate.netrdd.edu.iq The combination of the pyrimidine and amidoxime functionalities within a single molecule enhances its potential as a robust chelating ligand.

Chelation involves the formation of a ring structure composed of the metal ion and the ligand. This compound can form highly stable five- or six-membered chelate rings upon coordination with a metal ion. The formation of these rings is a key factor in the thermodynamic stability of the resulting metal complexes, an observation known as the chelate effect. ijesi.org

Two primary chelation modes are plausible:

Formation of a five-membered ring: This is the most probable mechanism, involving coordination of the metal ion with one of the pyrimidine ring nitrogen atoms (specifically the one adjacent to the substituent, N1) and the oxygen atom of the hydroxyl group. This arrangement creates a stable five-membered ring, a common and favored conformation in coordination chemistry.

Formation of a six-membered ring: An alternative, though potentially less favored, mechanism could involve the metal ion binding to the exocyclic amine nitrogen (N4) and one of the pyrimidine ring nitrogens (N2). The planarity of the ligand would influence the feasibility of this coordination mode.

The specific mechanism and the resulting ring size would depend on factors such as the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.

The crystal structure of this compound reveals several potential donor atoms that can participate in metal coordination. nih.govresearchgate.net These sites possess lone pairs of electrons that can be donated to a metal center to form a coordinate bond.

The primary potential coordination sites are:

Pyrimidine Ring Nitrogens (N1 and N2): The two nitrogen atoms within the pyrimidine ring are Lewis bases and are common sites for metal coordination in heterocyclic chemistry.

Amidoxime Nitrogens (N3 and N4): The molecule contains two exocyclic nitrogen atoms within the carboximidamide group. The imine nitrogen (N3) and the amine nitrogen (N4) are both potential donor sites.

Hydroxyl Oxygen (O1): The oxygen atom of the N-hydroxy group is a strong, hard donor site, particularly after deprotonation, and is very likely to be involved in chelation.

The table below summarizes these potential coordination sites based on the elucidated crystal structure of the compound. nih.gov

| Atom Label | Atom Type | Location | Role in Coordination |

| N1 | Pyrimidine Nitrogen | Heterocyclic Ring | Potential Donor |

| N2 | Pyrimidine Nitrogen | Heterocyclic Ring | Potential Donor |

| N3 | Imine Nitrogen | Carboximidamide Group | Potential Donor |

| N4 | Amine Nitrogen | Carboximidamide Group | Potential Donor |

| O1 | Hydroxyl Oxygen | N-Hydroxy Group | Potential Donor (likely deprotonated) |

Bidentate chelation, typically involving the N1 pyrimidine nitrogen and the O1 hydroxyl oxygen, is the most anticipated coordination mode due to the formation of a stable five-membered ring.

Synthesis and Spectroscopic Characterization of Metal Chelates

While specific literature detailing the synthesis of metal chelates with this compound is limited, general methods for preparing complexes with similar pyrimidine- and amidoxime-based ligands are well-established. researchgate.netjchemlett.com The synthesis typically involves the reaction of the ligand with a metal salt (e.g., chlorides or nitrates of divalent metals) in a suitable solvent like ethanol (B145695) or methanol (B129727), often under reflux. jchemlett.com

The characterization of the resulting metal complexes would rely on a suite of spectroscopic and analytical techniques to confirm the coordination and elucidate the structure of the chelate.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for identifying which functional groups are involved in coordination. Upon complexation, shifts in the vibrational frequencies of key bonds are expected. For instance, a downward shift in the C=N stretching frequency and changes in the N-O and O-H stretching vibrations would provide strong evidence of coordination involving the amidoxime group. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help determine the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.net New absorption bands corresponding to d-d transitions or charge-transfer bands often appear upon complex formation. cu.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (such as those with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. The disappearance of the hydroxyl proton signal in ¹H NMR would indicate its deprotonation and involvement in binding. nih.gov

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)), which helps in assigning the geometry of the complex. ekb.eg

Elemental Analysis: Provides the percentage composition of C, H, N, and the metal in the complex, which helps in confirming the stoichiometry (metal-to-ligand ratio).

The table below outlines the expected spectroscopic changes upon complexation based on studies of analogous compounds.

| Spectroscopic Technique | Expected Observation upon Metal Complexation | Information Gained |

| FTIR | Shift in ν(C=N), ν(N-O), and disappearance/broadening of ν(O-H) bands. | Identification of coordination sites (amidoxime and hydroxyl groups). |

| UV-Vis | Appearance of new bands in the visible region (d-d transitions). | Determination of coordination geometry. |

| ¹H NMR | Disappearance of the labile -OH proton signal. | Confirmation of deprotonation and coordination via the hydroxyl group. |

| Magnetic Susceptibility | Measurement of effective magnetic moment (μ_eff). | Insight into the electronic structure and geometry of paramagnetic complexes. |

Research into Metal Ion Selectivity and Binding Affinities

The study of metal ion selectivity is critical for applications such as metal ion sensing, separation, or targeted biological activity. This compound, with its array of different donor atoms, is expected to exhibit preferential binding toward certain metal ions.

The selectivity is governed by several factors, including the Hard-Soft Acid-Base (HSAB) principle, the size of the metal ion, and its preferred coordination geometry. The ligand contains a hard donor (hydroxyl oxygen) and borderline donors (pyrimidine and amidoxime nitrogens). According to the HSAB principle, this combination would suggest a high affinity for borderline metal ions.

Affinity for Transition Metals: The ligand is expected to show strong binding affinity for divalent transition metal ions like Cu(II), Ni(II), and Zn(II) over hard alkaline earth metals like Mg(II) and Ca(II). Amidoxime-functionalized resins have demonstrated selectivity for ions such as Fe(III) and Cu(II). rdd.edu.iq

N-Hydroxyamidines as Selective Reagents: The broader class of N-Hydroxyamidines has been recognized for its use as highly sensitive and selective reagents in the determination of various transition metals, further suggesting the potential for selective complexation. ijesi.org

Quantitative studies, such as potentiometric or spectrophotometric titrations, would be required to determine the stability constants (binding affinities) of the complexes formed with different metal ions. This data would allow for a direct comparison of the ligand's selectivity and provide insight into the thermodynamic stability of the chelates. Research on the pyridine (B92270) analogue, N'-Hydroxypyridine-2-carboximidamide, has laid the groundwork for understanding the structural aspects of such molecules, which is fundamental to predicting their binding behavior. researchgate.net

Mechanistic Investigations of Chemical Transformations

Exploration of Reaction Mechanisms Involving N-Hydroxypyrimidine-2-carboximidamide as a Building Block in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceutically important heterocyclic compounds, particularly 1,2,4-oxadiazole (B8745197) derivatives. nih.govnih.govresearchgate.net The reaction mechanism hinges on the reactivity of the N'-hydroxycarboximidamide (amidoxime) functional group.

The primary transformation involves a condensation reaction with an acylating agent, such as a carboxylic acid, acid chloride, or anhydride, followed by a cyclodehydration step. The general mechanism proceeds as follows:

O-Acylation : The hydroxyl group of the amidoxime (B1450833) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This step forms an O-acyl intermediate.

Intramolecular Cyclization : The amino group (-NH2) of the intermediate then performs an intramolecular nucleophilic attack on the newly formed ester carbonyl carbon.

Dehydration : The resulting tetrahedral intermediate eliminates a molecule of water to yield the stable, aromatic 1,2,4-oxadiazole ring.

This pathway allows for the incorporation of diverse substituents onto the oxadiazole ring, depending on the choice of the acylating agent, making this compound a versatile building block for creating libraries of potential bioactive molecules. nih.govnih.gov

Table 1: Mechanistic Steps for 1,2,4-Oxadiazole Synthesis

| Step | Reactants | Key Action | Intermediate/Product |

|---|---|---|---|

| 1 | This compound + Acylating Agent (e.g., R-COCl) | Nucleophilic attack by the N-OH group | O-Acyl this compound |

| 2 | O-Acyl Intermediate | Intramolecular nucleophilic attack by the -NH2 group | Cyclic tetrahedral intermediate |

| 3 | Cyclic Intermediate | Elimination of a water molecule | 3-(Pyrimidin-2-yl)-5-(R)-1,2,4-oxadiazole |

Catalytic Roles and Pathways Involving this compound and Its Derivatives

While primarily recognized as a synthetic intermediate, the structural features of this compound, specifically the N-hydroxy group, suggest potential catalytic roles analogous to other well-known N-hydroxy compounds used in organic synthesis.

Amide bond formation is a cornerstone of organic and medicinal chemistry. researchgate.netucl.ac.ukresearchgate.net A common method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate a carboxylic acid. However, this process is often plagued by side reactions and racemization of chiral substrates. nih.gov To mitigate these issues, catalytic additives like 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxypyridine-N-oxide (HOPO) are employed. nih.govbiosynth.com

The mechanism for these additives involves intercepting the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide. This interception leads to the formation of a more stable, yet highly reactive, active ester (e.g., an HOBt-ester). This active ester then reacts cleanly with an amine to form the desired amide, regenerating the catalytic additive. This pathway suppresses the formation of N-acylurea byproduct and minimizes racemization. nih.gov

By analogy, this compound possesses the requisite N-hydroxy functionality to perform a similar catalytic role. It is proposed that it can act as an additive in carbodiimide-mediated couplings, forming an active ester that facilitates efficient and high-fidelity amide bond formation.

Table 2: Comparison of Catalytic Additives in Amide Synthesis

| Compound | Key Functional Group | Proposed Role in Amide Coupling |

|---|---|---|

| 1-Hydroxybenzotriazole (HOBt) | N-OH | Forms active ester, suppresses side reactions |

| N-Hydroxypyridine-N-oxide (HOPO) | N-OH | Forms active ester, reduces racemization biosynth.com |

| This compound | N-OH | Proposed to form an analogous active ester to facilitate clean amide bond formation |

The synthesis of N-heterocyclic frameworks is of paramount importance in drug discovery. scripps.edunih.gov While this compound is a direct precursor for certain heterocycles like 1,2,4-oxadiazoles, its potential to catalytically promote the formation of other N-heterocyclic systems is an area of mechanistic interest.

A plausible catalytic cycle would involve the compound acting as an acyl-transfer catalyst. In such a scenario, the N-hydroxy group could be acylated by a suitable substrate. This acylated derivative could then transfer the acyl group to another nucleophile in an intermolecular or intramolecular fashion to build a new heterocyclic ring, regenerating the this compound catalyst in the process. This type of organocatalysis, driven by the reversible formation of active intermediates, is a powerful strategy in modern organic synthesis. Although direct experimental evidence for this catalytic role is not extensively documented, the chemical principles underlying acyl-transfer catalysis support its theoretical feasibility.

Cycloaddition Reactions and Their Mechanisms

Cycloaddition reactions are powerful tools for constructing cyclic molecules with high stereocontrol and atom economy. nih.govnih.gov The amidoxime moiety of this compound is a precursor to a reactive species capable of participating in such transformations, specifically 1,3-dipolar cycloadditions.

The proposed mechanism involves the in situ generation of a nitrile oxide from the amidoxime group. This transformation can typically be achieved through dehydration or oxidative dehydrogenation. The resulting pyrimidine-2-nitrile oxide is a highly reactive 1,3-dipole. This dipole can then react with a variety of dipolarophiles (e.g., alkenes or alkynes) in a [3+2] cycloaddition reaction.

Reaction with Alkenes : The cycloaddition with an alkene would yield a 2-isoxazoline ring fused or appended to the pyrimidine (B1678525) core.

Reaction with Alkynes : The reaction with an alkyne would produce an isoxazole (B147169) ring.

This mechanistic pathway provides a convergent route to complex, fused heterocyclic systems that are difficult to access through other synthetic methods. The regioselectivity and stereoselectivity of the cycloaddition would be governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile, as dictated by frontier molecular orbital theory. nih.gov

Table 3: Proposed [3+2] Cycloaddition Mechanism

| Step | Description | Reactant(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 1,3-Dipole Formation | This compound | Pyrimidine-2-nitrile oxide |

| 2 | Cycloaddition | Pyrimidine-2-nitrile oxide + Dipolarophile (e.g., an alkene) | A pyrimidine-substituted 2-isoxazoline |

Advanced Spectroscopic Characterization Techniques

Comprehensive Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Normal Mode Assignment

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a detailed fingerprint of the molecular structure of N-Hydroxypyrimidine-2-carboximidamide. A molecule with N atoms has 3N-6 normal modes of vibration for non-linear structures, which correspond to the fundamental vibrations of the molecular framework. libretexts.orglibretexts.org For this compound (C₅H₆N₄O), a polyatomic molecule with 16 atoms, this results in 42 expected normal vibrational modes.

Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental measurements to assign these vibrational modes accurately. researchgate.netnih.gov The analysis of the carboximidamide group shows that O-H stretching modes are typically observed in the 3550-3700 cm⁻¹ region and are highly sensitive to hydrogen bonding. researchgate.net The NH₂ stretching vibrations are generally found in the 3000-3500 cm⁻¹ range. researchgate.net The δ HNH in-plane bending mode for the compound has been observed experimentally at 1564 cm⁻¹ (FT-IR) and 1547 cm⁻¹ (FT-Raman), which aligns well with calculated values. researchgate.net

A comparison of experimental and theoretical vibrational frequencies provides a robust assignment of the observed spectral bands.

| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | Calculated (DFT) |

|---|---|---|---|

| O-H Stretch | - | - | 3550-3700 (Typical Range) |

| N-H₂ Stretch | - | - | 3000-3500 (Typical Range) |

| δ HNH (in-plane bend) | 1564 | 1547 | 1550-1570 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. hyphadiscovery.comnd.edu For this compound, ¹H NMR and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of hydrogen and carbon atoms.

Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are used to predict chemical shifts, which can then be compared with experimental data. researchgate.net In the ¹H NMR spectrum of this compound, the electron-withdrawing nature of the pyrimidine (B1678525) ring and adjacent groups causes the hydrogen atoms on the ring to be deshielded, resulting in their signals appearing in the downfield region. researchgate.net Specifically, two proton signals have been observed in the deshielded region at 8.30 ppm and 7.29 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring and the carboximidamide group are indicative of their electronic environments, aiding in the complete structural assignment. mdpi.com

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H7 (ring proton) | 8.30 | Singlet |

| H8 (ring proton) | 7.29 | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic transitions within the molecule. mdpi.com The analysis of the UV-Vis spectrum of this compound is supported by computational studies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that correlates with the electronic absorption properties of the molecule. researchgate.net A smaller energy gap typically corresponds to absorption at a longer wavelength. The electronic transitions in this compound are primarily associated with π → π* transitions within the pyrimidine ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The specific wavelengths of maximum absorbance (λmax) in the UV-Vis spectrum are characteristic of these transitions and provide insight into the electronic structure of the compound. researchgate.netresearchgate.net

Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Derivatized Compounds

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of chemical compounds and their derivatives in complex mixtures. nih.govnih.gov While direct analysis of this compound is possible, studies have focused on the quantitative determination of its derivatized forms, such as N-alkyloxypyridinecarboximidamides. nih.gov Derivatization can be employed to enhance the chromatographic retention or ionization efficiency of an analyte. researchgate.net

A validated LC-MS/MS method has been developed to quantify N-alkyloxy substituted amidines, which are derivatives of N-hydroxypyridinecarboximidamide isomers. nih.gov This method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity, with low limits of detection (LOD), making it suitable for monitoring these compounds in reaction mixtures. nih.govresearchgate.net The method utilizes multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity and quantitative accuracy. mdpi.com

| Parameter | Performance |

|---|---|

| Technique | LC-MS/MS |

| Linearity (R²) | >0.99 |

| Precision (% RSD) | <1.5% |

| Limit of Detection (LOD) | 0.0125–0.05 ng/mL |

Applications in Chemical Synthesis and Materials Science Academic Focus

Utility as a Synthetic Intermediate in Advanced Organic Synthesis

As a synthetic intermediate, N-Hydroxypyrimidine-2-carboximidamide serves as a versatile building block, primarily leveraging the reactivity of the amidoxime (B1450833) moiety.

The most prominent role of this compound in organic synthesis is as a direct precursor to 3-substituted-1,2,4-oxadiazoles. The N-hydroxycarboximidamide group, also known as an amidoxime, is a classic functional group for the synthesis of this particular heterocyclic ring. nih.govnih.gov The general synthetic strategy involves a two-step, one-pot reaction sequence: acylation of the hydroxylamine (B1172632) oxygen followed by a cyclodehydration reaction.

The process begins with the reaction of this compound with an acylating agent, such as a carboxylic acid, acid chloride, or anhydride. This forms an O-acyl amidoxime intermediate. Subsequent heating, often in the presence of a base or a dehydrating agent, induces an intramolecular cyclization with the elimination of a water molecule to yield the stable 1,2,4-oxadiazole (B8745197) ring. This method allows for the introduction of a wide variety of substituents at the 3-position of the resulting heterocycle, corresponding to the acylating agent used. The pyrimidine (B1678525) ring from the original intermediate remains at the 5-position of the new oxadiazole ring.

Table 1: Synthetic Routes to 1,2,4-Oxadiazoles from Amidoxime Precursors

| Reactant | Reagents/Conditions | Outcome |

|---|---|---|

| Amidoxime + Carboxylic Acid | Coupling agents (e.g., EDC, DCC), followed by heating | Forms O-acyl intermediate in situ, then cyclizes to 3-substituted-1,2,4-oxadiazole. |

| Amidoxime + Acid Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | Acylation occurs readily, followed by cyclization which can sometimes proceed at room temperature. |

| Amidoxime + Anhydride | Heating, often without additional catalyst | A direct method for forming the oxadiazole, particularly with symmetrical anhydrides. |

This table presents generalized findings on the synthesis of 1,2,4-oxadiazoles from amidoximes, the functional group present in this compound.

This compound is a functionalized derivative of an existing pyrimidine ring; therefore, it does not serve as a foundational precursor for the de novo construction of the pyrimidine skeleton itself. The synthesis of the pyrimidine ring system typically involves the condensation of molecules containing N-C-N fragments (like amidines, ureas, or guanidines) with C-C-C fragments (like 1,3-dicarbonyl compounds or their equivalents). bu.edu.egorganic-chemistry.org

For example, a common route is the Pinner synthesis, where an amidine is reacted with a β-keto ester or a similar 1,3-dielectrophile. The this compound molecule already contains the fully formed and aromatized pyrimidine ring. Its strategic role is not in forming the core but in acting as a scaffold upon which further chemical complexity can be built, primarily through reactions of the N-hydroxycarboximidamide group, as detailed in the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov

Potential in Chemical Separation Processes

The specific arrangement of nitrogen and oxygen atoms within the N-hydroxycarboximidamide functional group imparts significant potential for this compound and its derivatives to act as chelating agents.

The N-hydroxycarboximidamide moiety contains both a nucleophilic amino group (-NH₂) and a hydroxylamino group (-NOH), which can act as a bidentate ligand. The nitrogen and oxygen atoms are positioned to form a stable five-membered ring upon coordination with a metal ion. This chelating ability is the basis for its potential application in solvent extraction for the separation and purification of metals.

Research on analogous compounds has demonstrated the feasibility of this approach. For instance, a study on N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide, a pyridine-based analogue, confirmed its effectiveness as an extractant for copper(II) from sulfate (B86663) media. The efficiency of the extraction was found to be highly dependent on the pH of the aqueous solution.

Table 2: Extraction of Copper(II) by an Analogous Hydroxypyridine-Carboximidamide Extractant

| Diluent | pH for 50% Extraction (pH₀.₅) |

|---|---|

| Toluene | 2.8 |

Data derived from studies on a pyridine-based analogue, N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide, demonstrating the metal extraction potential of the core functional group.

These findings strongly suggest that this compound, possessing the same core chelating group, would exhibit similar capabilities for binding metal ions. The pyrimidine ring itself contains additional nitrogen atoms that could potentially participate in coordination, possibly leading to enhanced or more selective metal binding compared to its pyridine counterpart.

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Routes for N-Hydroxypyrimidine-2-carboximidamide

The current synthesis of this compound often relies on conventional methods that may involve hazardous reagents and generate significant waste. A critical future direction is the development of green and sustainable synthetic protocols. This involves exploring alternative solvents, catalysts, and energy sources to create more environmentally benign processes.

Key Research Objectives:

Solvent-Free and Aqueous Synthesis: Investigating the feasibility of solid-state reactions or conducting the synthesis in water to eliminate the use of volatile organic solvents. researchgate.net

Catalytic Approaches: Developing novel catalysts, such as biocatalysts or metal-based nanocatalysts, to improve reaction efficiency and selectivity under milder conditions. acs.orgrsc.org The use of recyclable catalysts is also a key consideration. nih.gov

Microwave and Ultrasound-Assisted Synthesis: Exploring the use of microwave irradiation and ultrasonication to accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Emerging Challenges:

Maintaining high yields and purity while transitioning to greener methodologies.

The stability of reactants and products under alternative reaction conditions.

The cost-effectiveness and scalability of sustainable synthetic routes for potential industrial applications.

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Solvent | Organic solvents (e.g., ethanol (B145695), methanol) | Water, ionic liquids, solvent-free |

| Catalyst | Stoichiometric bases (e.g., triethylamine) | Biocatalysts (e.g., lipases), nanocatalysts |

| Energy Source | Conventional heating | Microwave, ultrasound |

| Byproducts | Salt waste, organic residues | Minimal or recyclable byproducts |

| Atom Economy | Moderate | High |

Advanced Computational Modeling for Predicting Reactivity and Supramolecular Assembly

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating discovery. Advanced computational modeling will be instrumental in understanding the reactivity and supramolecular assembly of this compound.

Key Research Objectives:

Density Functional Theory (DFT) Studies: Employing DFT to elucidate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. samipubco.comnih.gov This can help in predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations: Using MD simulations to model the behavior of the molecule in different solvent environments and to study its conformational landscape.

Prediction of Supramolecular Synthons: Computational screening to predict the formation of robust hydrogen bonding and other non-covalent interactions that govern crystal packing and the formation of co-crystals. rsc.orgresearchgate.net

Modeling of Metal Ion Coordination: Simulating the coordination of this compound with various metal ions to predict binding affinities and geometries. bohrium.com

Emerging Challenges:

The accuracy of computational models in predicting complex intermolecular interactions.

The computational cost associated with high-level theoretical calculations, especially for large systems.

Bridging the gap between theoretical predictions and experimental validation.

Rational Design of this compound Derivatives for Targeted Coordination Applications

The coordination chemistry of this compound is a promising area for the development of new functional materials and therapeutic agents. The rational design of its derivatives can lead to ligands with tailored properties for specific applications.

Key Research Objectives:

Selective Metal Ion Binders: Modifying the pyrimidine (B1678525) ring and the carboximidamide group to enhance selectivity for specific metal ions, which is crucial for applications in sensing, separation, and catalysis.

Bioinspired Ligands: Designing derivatives that mimic the active sites of metalloenzymes for potential applications in biomimetic catalysis.

Luminescent Probes: Incorporating chromophoric or fluorophoric moieties to create derivatives that can act as luminescent sensors for metal ions or other analytes.

Therapeutic Chelating Agents: Developing derivatives that can selectively chelate metal ions implicated in disease states.

Emerging Challenges:

Synthesizing complex derivatives with high purity and in good yields.

Understanding the structure-property relationships to fine-tune the coordination properties.

Ensuring the stability of the designed ligands and their metal complexes under relevant conditions.

The potential for targeted coordination applications is summarized in Table 2.

| Application Area | Design Strategy | Target Metal Ions |

| Sensing | Introduction of fluorophores | Heavy metals (e.g., Hg²⁺, Pb²⁺) |

| Catalysis | Mimicking enzyme active sites | Transition metals (e.g., Fe³⁺, Cu²⁺) |

| Therapeutics | Enhanced biocompatibility | Biologically relevant metals (e.g., Zn²⁺, Fe³⁺) |

| Separation | Immobilization on solid supports | Lanthanides, actinides |

Investigation of Novel Catalytic Roles in Diverse Chemical Transformations

The unique electronic and structural features of this compound suggest its potential as a catalyst or a ligand in catalytic systems. Future research should focus on exploring its catalytic activity in a range of chemical transformations.

Key Research Objectives:

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, for example, in promoting condensation or cycloaddition reactions.

Ligand-Accelerated Catalysis: Utilizing the compound as a ligand to enhance the activity and selectivity of metal-based catalysts in reactions such as cross-coupling and oxidation. researchgate.net

Asymmetric Catalysis: Developing chiral derivatives of this compound for applications in enantioselective synthesis.

Photocatalysis: Exploring the potential of its metal complexes as photocatalysts for organic transformations or in energy conversion applications.

Emerging Challenges:

Identifying suitable reactions where the compound can exhibit significant catalytic activity.

Understanding the catalytic mechanism to optimize reaction conditions and catalyst design.

The stability of the catalyst under reaction conditions and its potential for recycling.

Fundamental Studies of Solid-State Interactions for Advanced Material Design

The ability of this compound to form extensive hydrogen bonding networks and participate in π-π stacking interactions makes it an excellent candidate for crystal engineering and the design of advanced materials. mdpi.comnih.govresearchgate.net

Key Research Objectives:

Co-crystal Engineering: Systematically exploring the formation of co-crystals with other molecules to modify physicochemical properties such as solubility, stability, and melting point. researchgate.net

Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) and understanding the factors that control their formation.

Crystal Structure-Property Correlations: Establishing relationships between the crystal structure and the bulk properties of the material, such as mechanical, optical, and electronic properties.

Development of Functional Materials: Utilizing the self-assembly properties of this compound to create functional materials like porous frameworks for gas storage or separation, and materials with interesting photophysical properties.

Emerging Challenges:

The prediction and control of crystal packing.

The characterization of solid-state interactions using advanced analytical techniques.

The fabrication of materials with desired properties and functionalities based on the molecular-level understanding of solid-state interactions.

Q & A

Q. What are the established synthetic routes for N-Hydroxypyrimidine-2-carboximidamide, and what critical reaction conditions must be controlled?

Methodological Answer: The compound is typically synthesized via condensation reactions involving 2-aminopyrimidine derivatives and hydroxylamine under controlled conditions. Key steps include:

- Solvent selection : Acetonitrile or ethanol is preferred for solubility and stability of intermediates .

- Temperature control : Reactions are conducted at 60–80°C to optimize yield while avoiding decomposition .

- Purification : Recrystallization from ethanol or acetonitrile is effective for isolating the product .

Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-hydroxylation or side-product formation.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer: Use a multi-technique approach:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hygroscopic degradation .

Contradiction Alert : While some protocols suggest ethanol for recrystallization, acetonitrile may reduce hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data regarding the molecular geometry of this compound?

Methodological Answer:

- Step 1 : Compare experimental X-ray crystallography data (e.g., bond angles, torsion angles) with density functional theory (DFT) calculations .

- Step 2 : Adjust computational models to account for solvent effects (e.g., polarizable continuum models for acetonitrile) .

- Step 3 : Validate discrepancies using solid-state NMR to probe crystal packing vs. isolated molecule behavior .

Q. What strategies are effective for analyzing the thermal stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under N₂ (10°C/min) to identify decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic decomposition events .

- Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to correlate stability with moisture content .

Q. How can hydrogen bonding patterns in this compound crystals inform its supramolecular behavior?

Methodological Answer:

- X-ray Analysis : Map donor-acceptor distances (e.g., O–H···N: ~2.8 Å) to identify key hydrogen bonds .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of O···H/N···H contacts) .

- Solubility Studies : Correlate H-bond strength (e.g., via IR frequency shifts) with solubility in polar vs. nonpolar solvents .

Q. What experimental designs are suitable for probing the reactivity of this compound in metal coordination complexes?

Methodological Answer:

- Ligand Screening : React with transition metals (e.g., Cu²⁺, Fe³⁺) in DMF/water mixtures at pH 6–7.

- Spectroscopic Monitoring : Use UV-Vis to track ligand-to-metal charge transfer bands (e.g., λmax ~400–500 nm) .